molecular formula C11H8N2O B11907626 4-Hydroxyquinoline-8-acetonitrile

4-Hydroxyquinoline-8-acetonitrile

Cat. No.: B11907626
M. Wt: 184.19 g/mol
InChI Key: CINAEFJXKZNBEL-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-8-acetonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound incorporates a hydroxyl group at the 4th position and an acetonitrile group at the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-8-acetonitrile typically involves the alkylation of 4-hydroxyquinoline with an appropriate acetonitrile derivative. One common method includes the reaction of 4-hydroxyquinoline with bromoacetonitrile in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of reusable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-8-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxyquinoline-8-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyquinoline-8-acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects. Specific pathways involved may include inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular signaling .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyquinoline-8-acetonitrile is unique due to the presence of both the hydroxyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-(4-oxo-1H-quinolin-8-yl)acetonitrile

InChI

InChI=1S/C11H8N2O/c12-6-4-8-2-1-3-9-10(14)5-7-13-11(8)9/h1-3,5,7H,4H2,(H,13,14)

InChI Key

CINAEFJXKZNBEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C=CN2)CC#N

Origin of Product

United States

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